5alpha-Androstane-2beta,3alpha-diol-17-one
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Overview
Description
5α-Androstane-2α,3α-diol-17-one is a naturally occurring androstane steroid. It is a metabolite of dihydrotestosterone (DHT) and is known for its role in various physiological processes. This compound is part of the broader class of androgens and derivatives, which are known to favor the development of masculine characteristics and have profound effects on scalp and body hair in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Androstane-2α,3α-diol-17-one typically involves the reduction of dihydrotestosterone. The reduction process can be carried out using various reagents and catalysts, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), under controlled conditions to ensure the selective reduction of the ketone group to a hydroxyl group .
Industrial Production Methods
Industrial production of 5α-Androstane-2α,3α-diol-17-one often involves the biotransformation of phytosterols using engineered microbial strains. For example, the engineered strain of Mycobacterium neoaurum can convert phytosterols into 5α-androstane-3,17-dione, which can then be further reduced to 5α-Androstane-2α,3α-diol-17-one .
Chemical Reactions Analysis
Types of Reactions
5α-Androstane-2α,3α-diol-17-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to its corresponding diol using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Tosyl chloride (TsCl) in pyridine for converting hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5α-androstane-3,17-dione.
Reduction: Formation of 5α-androstane-3α,17β-diol.
Substitution: Formation of various substituted androstane derivatives.
Scientific Research Applications
5α-Androstane-2α,3α-diol-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in the regulation of androgen and estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in conditions like prostate cancer and androgenic alopecia.
Mechanism of Action
The mechanism of action of 5α-Androstane-2α,3α-diol-17-one involves its interaction with estrogen receptor beta (ERβ). It binds to ERβ and modulates gene transcription, influencing various physiological processes. This compound does not bind to androgen receptors, which distinguishes its mechanism from other androgens .
Comparison with Similar Compounds
Similar Compounds
Androstenediol: An endogenous weak androgen and estrogen steroid hormone.
Epiandrosterone: A metabolite of testosterone and dihydrotestosterone with weak androgenic activity.
3β-Androstanediol: A structural analogue of dihydrotestosterone and a metabolite of androgens.
Uniqueness
5α-Androstane-2α,3α-diol-17-one is unique due to its selective binding to estrogen receptor beta and its role in modulating estrogenic activity without interacting with androgen receptors. This selective mechanism makes it a valuable compound for studying estrogen receptor-mediated pathways and potential therapeutic applications .
Properties
Molecular Formula |
C19H30O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2S,3S,5S,8R,9S,10S,13S,14S)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-14-12(13(18)5-6-17(18)22)4-3-11-9-15(20)16(21)10-19(11,14)2/h11-16,20-21H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
HILNXGBHRIVSOD-PPMYXAGCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC(C(C4)O)O)C |
Origin of Product |
United States |
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